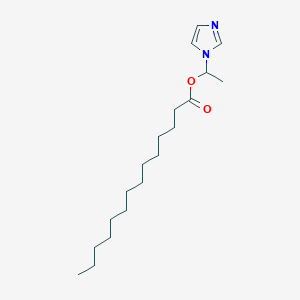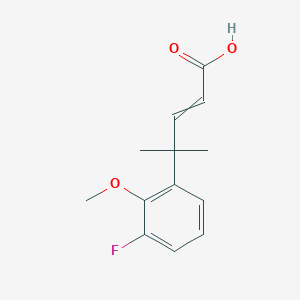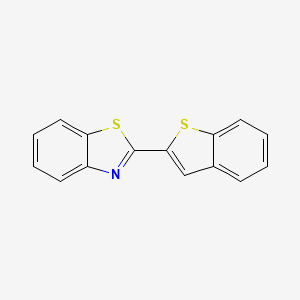![molecular formula C12H15NO2 B14229628 1-[3-(Dimethylamino)phenyl]butane-1,3-dione CAS No. 824969-21-3](/img/structure/B14229628.png)
1-[3-(Dimethylamino)phenyl]butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Dimethylamino)phenyl]butane-1,3-dione is an organic compound with the molecular formula C12H15NO2 It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a butane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Dimethylamino)phenyl]butane-1,3-dione typically involves the reaction of 3-(dimethylamino)benzaldehyde with acetylacetone under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Dimethylamino)phenyl]butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
1-[3-(Dimethylamino)phenyl]butane-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-(Dimethylamino)phenyl]butane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,3-butanedione: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.
1-(4-Methoxyphenyl)-1,3-butanedione: Contains a methoxy group instead of a dimethylamino group, leading to variations in electronic and steric effects.
1-(2-Methoxyphenyl)-1,3-butanedione: Similar to the previous compound but with the methoxy group in a different position, affecting its reactivity and interactions.
Uniqueness
1-[3-(Dimethylamino)phenyl]butane-1,3-dione is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties
Properties
CAS No. |
824969-21-3 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-[3-(dimethylamino)phenyl]butane-1,3-dione |
InChI |
InChI=1S/C12H15NO2/c1-9(14)7-12(15)10-5-4-6-11(8-10)13(2)3/h4-6,8H,7H2,1-3H3 |
InChI Key |
QCUPRYSCZGLCSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=CC(=CC=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene](/img/structure/B14229545.png)
![N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide](/img/structure/B14229547.png)
![3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole](/img/structure/B14229548.png)

![N,N'-bis[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14229587.png)
![6-[6-(Dimethylamino)-5-(propylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14229589.png)
![3-{[1-(2-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14229597.png)



![2-Furancarboxamide, N-[(2-chlorophenyl)methyl]-5-nitro-](/img/structure/B14229608.png)
![Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane](/img/structure/B14229616.png)
![3-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14229622.png)

